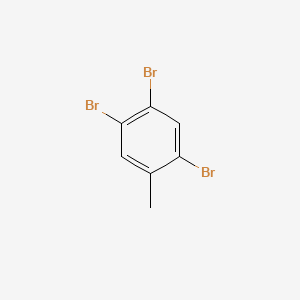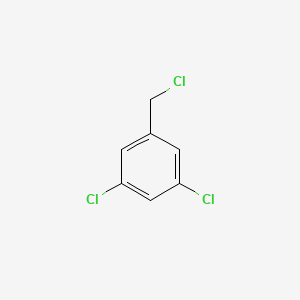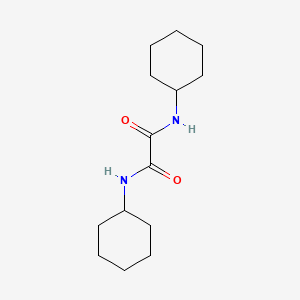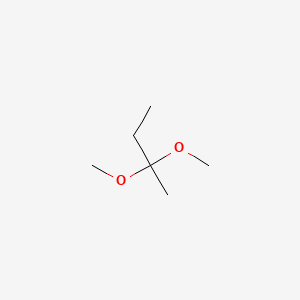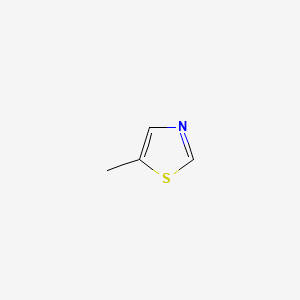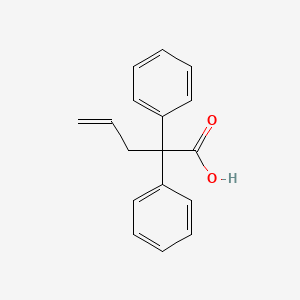
2,2-Diphenylpent-4-enoic acid
Descripción general
Descripción
2,2-Diphenylpent-4-enoic acid is a chemical compound that is part of a broader class of organic compounds known as enoic acids. These compounds contain a carboxylic acid group attached to an alkene. The specific structure of 2,2-diphenylpent-4-enoic acid includes a pent-4-ene backbone with a carboxylic acid group at one end and two phenyl groups attached to the second carbon atom of the chain.
Synthesis Analysis
The synthesis of compounds related to 2,2-diphenylpent-4-enoic acid can be complex, involving multiple steps and reagents. For instance, the Mitsunobu reaction with 4-(diphenylphosphino)benzoic acid serves as a method to invert the stereochemistry of secondary alcohols, which could be a step in the synthesis of stereochemically pure enoic acids . Additionally, the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in trifluoromethanesulfonic acid can yield 5,5-diphenylpent-2-enoic acid, which is structurally similar to the compound of interest .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-diphenylpent-4-enoic acid can be characterized by various spectroscopic methods and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized by X-ray crystallography, revealing a centrosymmetric space group and stabilization through various intramolecular and intermolecular interactions . These findings suggest that 2,2-diphenylpent-4-enoic acid may also exhibit a complex network of stabilizing interactions.
Chemical Reactions Analysis
The chemical reactivity of enoic acids can be influenced by substituents on the alkene moiety. For instance, the introduction of a CF3 group on Z-2,3-diphenylpropenoic acid leads to the formation of intermolecular hydrogen bonds, as indicated by FT-IR spectroscopy . This suggests that substituents on 2,2-diphenylpent-4-enoic acid could similarly affect its reactivity and aggregation patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diphenylpent-4-enoic acid can be inferred from related compounds. For example, the photophysical behavior of 2,3-diphenyl-4-neopentyl-1-silacyclobut-2-enes, which contain a cis-stilbene-like chromophore, indicates that the presence of phenyl groups can significantly influence the optical properties of such compounds . Additionally, the structural and coordination properties of 3,3-diphenyl-1-(2,4,6-tri-tert-butylphenyl)-2-(trimethylsilyl)-1,3-diphosphapropene derivatives show that the conformational features can affect the chemical behavior, which may also be relevant for 2,2-diphenylpent-4-enoic acid .
Aplicaciones Científicas De Investigación
Carbocyclic Compound Formation
Ismagilova et al. (2020) discussed the formation of 5,5-diphenylpent-2-enoic acid through the addition of benzene molecules to diene acids like 5-phenylpenta-2,4-dienoic acid. These compounds can form carbocyclic compounds through intramolecular acylation, indicating potential applications in organic synthesis and compound design (Ismagilova et al., 2020).
Catalyst in Bromination
Goodman and Detty (2004) identified that selenoxides, which can be derived from compounds like 2,2-diphenyl-4-pentenoic acid, act as catalysts in the bromination of organic substrates. This illustrates the role of such compounds in enhancing chemical reactions, particularly in organic chemistry (Goodman & Detty, 2004).
Derivative Synthesis and Applications
Komarova et al. (2010) synthesized derivatives of 2,2-diphenylpent-4-enoic acid, which demonstrated their potential in creating new chemical entities. These derivatives could have applications in various fields, including pharmaceuticals and materials science (Komarova et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-diphenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSCYRFTSBWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280796 | |
| Record name | 2,2-diphenylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylpent-4-enoic acid | |
CAS RN |
6966-03-6 | |
| Record name | NSC18706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenylpent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



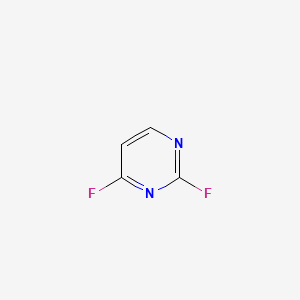

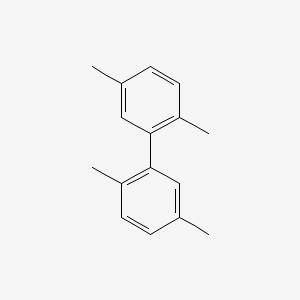
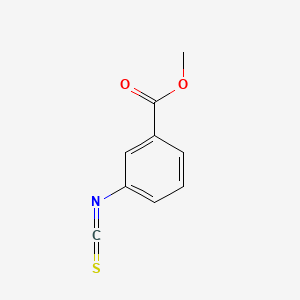
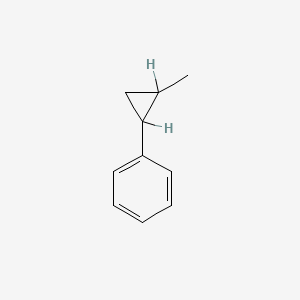
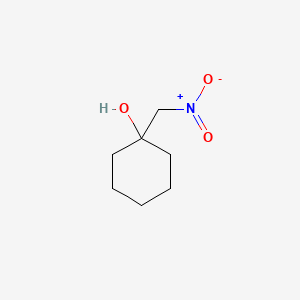
![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)
